Cas no 2179724-00-4 (1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one)

1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core with a propenone substituent. This structure imparts unique reactivity and potential utility in medicinal chemistry and pharmaceutical research, particularly as a versatile intermediate for synthesizing bioactive molecules. Its fused bicyclic system enhances molecular rigidity, which may improve binding affinity in target interactions. The presence of the α,β-unsaturated ketone moiety offers opportunities for further functionalization via Michael additions or other conjugate reactions. The compound's stability under standard conditions and well-defined synthetic route make it a practical choice for exploratory studies in drug discovery and chemical biology.
1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one structure
2179724-00-4 structure
Product Name:1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one
CAS No:2179724-00-4
MF:C10H13N3O
MW:191.229721784592
CID:5413918
PubChem ID:132326880
Update Time:2025-10-28

1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one Chemical and Physical Properties

Names and Identifiers

    • Z3462908782
    • EN300-7530874
    • AKOS033934757
    • 1-(1-Methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one
    • 1-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}prop-2-en-1-one
    • 2179724-00-4
    • 1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one
    • Inchi: 1S/C10H13N3O/c1-3-10(14)13-5-4-9-8(6-13)11-7-12(9)2/h3,7H,1,4-6H2,2H3
    • InChI Key: GKHARZJHDTVITF-UHFFFAOYSA-N
    • SMILES: C(N1CC2N=CN(C)C=2CC1)(=O)C=C

Computed Properties

  • Exact Mass: 191.105862047g/mol
  • Monoisotopic Mass: 191.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 38.1Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 473.5±34.0 °C(Predicted)
  • pka: 6.73±0.20(Predicted)

1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one Pricemore >>

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Additional information on 1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one

Comprehensive Overview of 1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one (CAS No. 2179724-00-4)

1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one (CAS No. 2179724-00-4) is a specialized organic compound with a unique heterocyclic structure, combining imidazole and pyridine moieties. This molecule has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a scaffold for designing novel bioactive molecules, given its ability to interact with various biological targets.

The compound's structure features a tetrahydro-imidazopyridine core, which is known for its stability and versatility in medicinal chemistry. The presence of a propenone group further enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry. Recent studies have explored its utility in developing kinase inhibitors and modulators of cellular signaling pathways, aligning with current trends in precision medicine and targeted therapies.

In the context of modern drug discovery, 1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one is often discussed alongside keywords like "small molecule inhibitors," "heterocyclic building blocks," and "pharmacophore optimization." These terms reflect its relevance in addressing challenges such as drug resistance and selectivity, which are hot topics in oncology and infectious disease research. Its CAS No. 2179724-00-4 is frequently searched in academic databases and patent literature, underscoring its importance in intellectual property and innovation.

From a synthetic perspective, the compound's preparation involves multi-step organic reactions, including cyclization and acylation processes. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling have been employed to improve yield and purity, addressing the growing demand for efficient and sustainable synthetic methods. Environmental considerations, such as green chemistry principles, are increasingly integrated into its production workflows.

Analytical characterization of 1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one relies on techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure compliance with regulatory standards for pharmaceutical intermediates, a critical factor for industries focused on quality control and safety. The compound's stability under various conditions is also a subject of ongoing research, particularly for formulation development.

Emerging applications of this compound extend to bioconjugation and proteomics, where its reactive α,β-unsaturated ketone group enables covalent modifications of biomolecules. This property aligns with the rising interest in chemical biology tools for studying protein functions and interactions. Additionally, its potential in fluorescence labeling and molecular probes is being explored, catering to advancements in diagnostic imaging and cellular tracking.

In summary, 1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one (CAS No. 2179724-00-4) represents a multifaceted compound with broad utility in drug discovery, synthetic chemistry, and biotechnology. Its structural features and reactivity profile continue to inspire innovative research, making it a subject of enduring scientific and industrial interest.

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